molecular formula C9H13Cl2N3O B3002990 1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride CAS No. 1269184-86-2

1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride

Cat. No.: B3002990
CAS No.: 1269184-86-2
M. Wt: 250.12
InChI Key: MODHXGJWTMGIIV-UHFFFAOYSA-N
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Description

1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride is a chemical compound with the molecular formula C9H11N3O.2ClH and a molecular weight of 250.13 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a benzimidazole ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves heating the reactants in ethanol under reflux conditions for about 30 minutes, resulting in a product yield of approximately 74% . Industrial production methods may vary, but they generally follow similar principles of condensation and purification to achieve high purity levels.

Chemical Reactions Analysis

1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.

    Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(6-amino-1H-benzimidazol-2-yl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.2ClH/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9;;/h2-5,13H,10H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODHXGJWTMGIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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